Cas no 62756-18-7 (Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine)

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine structure
62756-18-7 structure
Product Name:Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine
CAS No:62756-18-7
MF:C14H22N2
MW:218.337883472443
CID:1078847
PubChem ID:3157145
Update Time:2025-04-23

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine Chemical and Physical Properties

Names and Identifiers

    • Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine
    • (1-Aethyl-propyl)-dimethyl-amin
    • (1-Aethyl-propyl)-hydrazin
    • (1-Aethyl-pyrrolidin-2-ylmethyl)-benzyl-amin
    • (1-ethyl-propyl)-dimethyl-amine
    • (1-ethyl-propyl)-hydrazine
    • (1-ethyl-pyrrolidin-2-ylmethyl)-benzyl-amine
    • 1-Ethyl-2-benzylaminomethylpyrrolidin
    • 3-Dimethylamino-pentan
    • 3-Hydrazinopentan
    • 3-Hydrazino-pentan
    • 3-Pentyldimethylamin
    • 3-Pentylhydrazin
    • AG-E-35567
    • CTK4D9221
    • DIMETHYL-3-PENTYLAMINE
    • N-benzyl-1-(1-ethylpyrrolidin-2-yl)methanamine
    • 62756-18-7
    • benzyl[(1-ethylpyrrolidin-2-yl)methyl]amine
    • AN-465/42886795
    • N-benzyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine
    • NCGC00341520-01
    • AKOS016344067
    • CS-0298519
    • AKOS000242307
    • HMS1557E18
    • Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, AldrichCPR
    • Z86152503
    • SCHEMBL11419710
    • AB01202325-03
    • STL558985
    • TimTec1_008202
    • MDL: MFCD05238085
    • Inchi: 1S/C14H22N2/c1-2-16-10-6-9-14(16)12-15-11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
    • InChI Key: JMWQMSVWBMUOHQ-UHFFFAOYSA-N
    • SMILES: N1(CC)CCCC1CNCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 218.178298710g/mol
  • Monoisotopic Mass: 218.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 15.3Ų

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine Security Information

  • Hazard Category Code: 25-36
  • Safety Instruction: 26-45
  • Hazardous Material Identification: Xi T
  • HazardClass:IRRITANT

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Additional information on Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

Professional Introduction to Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine (CAS No. 62756-18-7)

Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, a compound with the chemical formula C14H20N2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 62756-18-7, has garnered attention due to its structural complexity and potential biological activities. The presence of a benzyl group and an ethyl-pyrrolidin-2-ylmethyl moiety makes it a versatile scaffold for the development of novel therapeutic agents.

The Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine structure is characterized by its ability to interact with various biological targets, making it a valuable intermediate in drug discovery. Recent studies have highlighted its role in the synthesis of potential pharmacological compounds, particularly in the area of central nervous system (CNS) drugs. The amine functional group in the molecule facilitates hydrogen bonding interactions, which are crucial for binding to biological receptors.

In the realm of medicinal chemistry, the CAS No. 62756-18-7 compound has been explored for its potential as a precursor in the synthesis of neuroactive agents. The pyrrolidinyl moiety is known for its ability to modulate neurotransmitter systems, which has sparked interest in its derivatives as candidates for treating neurological disorders. For instance, modifications of this scaffold have been investigated for their effects on serotonin and dopamine receptors, which are implicated in conditions such as depression and anxiety.

Recent advancements in computational chemistry have enabled more efficient virtual screening of molecules like Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine. By leveraging machine learning algorithms, researchers can predict binding affinities and pharmacokinetic properties with higher accuracy, thereby accelerating the drug discovery process. This approach has been particularly useful in identifying lead compounds that exhibit promising activity against disease-related targets.

The synthesis of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions and reductive amination techniques. The benzyl group provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to enhance biological activity.

One of the most compelling aspects of this compound is its potential in developing treatments for neurodegenerative diseases. The pyrrolidin ring is structurally similar to several known active pharmaceutical ingredients (APIs) used in medications for conditions like Parkinson's disease and Alzheimer's disease. This similarity suggests that derivatives of Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine could exhibit analogous therapeutic effects.

In vitro studies have demonstrated that certain analogs of this compound can modulate ion channels and transporters involved in neuronal signaling. For example, research has shown that modifications at the nitrogen atoms of the pyrrolidine ring can influence the compound's ability to interact with specific receptors. This finding underscores the importance of structural optimization in fine-tuning pharmacological properties.

The pharmaceutical industry has taken notice of these findings, leading to increased investment in research related to CAS No. 62756-18-7 derivatives. Companies are actively exploring novel synthetic pathways and conducting preclinical trials to assess the safety and efficacy of these compounds. The goal is to identify candidates that can progress into clinical development and eventually reach patients suffering from neurological disorders.

Environmental considerations also play a role in the development of new drugs. Sustainable synthetic methods are being prioritized to minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize processes involving Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, ensuring that future drug development is both effective and environmentally responsible.

The future prospects for Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine are promising, with ongoing research uncovering new applications and refining synthetic strategies. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible therapeutic solutions. As computational tools continue to improve, the efficiency of drug discovery pipelines will likely increase, bringing us closer to developing innovative treatments for complex diseases.

In conclusion, Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine (CAS No. 62756-18-7) represents a significant advancement in pharmaceutical chemistry. Its unique structure and potential biological activities make it a valuable candidate for further exploration in drug development. With continued research and innovation, this compound holds great promise for improving human health and treating neurological disorders.

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